Acedoben-d3

LC-MS/MS Stable isotope labeling Internal standard

Acedoben-d3 is the optimal stable isotope-labeled internal standard (SIL-IS) for quantifying Acedoben—the primary urinary metabolite of Benzocaine—in plasma and urine during pharmacokinetic and bioequivalence studies. Its +3 Da mass shift ensures unambiguous MS/MS differentiation from endogenous analyte while preserving near-identical extraction recovery and ionization efficiency. Unlike unlabeled or 13C/15N alternatives, this deuterated standard enables accurate quantification in complex biological matrices per ICH M10 guidelines, with USP/EP traceability available for ANDA filings. Compatible across LC-MS, GC-MS, and NMR platforms. For research use only.

Molecular Formula C9H9NO3
Molecular Weight 182.19 g/mol
CAS No. 57742-39-9
Cat. No. B589730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcedoben-d3
CAS57742-39-9
Synonyms4-(Acetylamino)benzoic Acid-d3;  4-Acetamidobenzoic Acid-d3;  4’-Carboxyacetanilide-d3;  N-Acetyl-p-aminobenzoic Acid-d3;  NSC 4002-d3;  p-(Acetoamino)benzoic Acid-d3;  p-(Acetylamino)benzoic Acid-d3;  p-Acetamidobenzoic Acid-d3;  p-Acetaminobenzoic Acid-d3; 
Molecular FormulaC9H9NO3
Molecular Weight182.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3
InChIKeyQCXJEYYXVJIFCE-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acedoben-d3 (CAS 57742-39-9) – Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis


Acedoben-d3 (CAS 57742-39-9) is the tri-deuterated form of Acedoben (4-acetamidobenzoic acid, CAS 556-08-1), the acetylated derivative of para-aminobenzoic acid (PABA) and a metabolite of the anesthetic Benzocaine [1]. With a molecular formula of C9H6D3NO3 and molecular weight of 182.19 g/mol, this compound features a +3 Da mass shift relative to the unlabeled analyte, enabling unambiguous differentiation by mass spectrometry while maintaining near-identical physicochemical properties to the native compound .

Why Acedoben-d3 Cannot Be Replaced by Unlabeled Acedoben or Alternative Deuterated Analogs in Quantitative Bioanalysis


In LC-MS/MS quantitative bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) with the unlabeled analyte or a structurally dissimilar analog introduces significant analytical error. Unlabeled Acedoben cannot be distinguished from endogenous analyte or incurred sample Acedoben, precluding accurate quantification [1]. Furthermore, among SIL-IS options, deuterated internal standards exhibit variable chromatographic retention behavior compared to 13C/15N-labeled analogs, with differential matrix effect compensation capabilities that can produce quantitative bias exceeding 38% in complex biological matrices [2]. These performance differences mandate compound-specific evaluation rather than generic substitution based on labeling type alone.

Quantitative Evidence for Acedoben-d3 Selection: Comparative Performance Data in Bioanalytical Applications


Mass Shift and Isotopic Purity: Acedoben-d3 vs. Acedoben-d4

Acedoben-d3 provides a +3 Da mass shift with tri-deuteration at the acetyl methyl position, producing molecular weight of 182.19 g/mol compared to unlabeled Acedoben at 179.17 g/mol . This contrasts with Acedoben-d4 (CAS 65060-95-9), which incorporates four deuterium atoms on the aromatic ring (molecular weight 183.20 g/mol, C9H5D4NO3) and provides a +4 Da shift [1]. The +3 Da shift positions Acedoben-d3 at sufficient mass separation from the monoisotopic analyte while minimizing potential deuterium isotope effects on chromatographic retention that become more pronounced with higher degrees of deuteration or ring deuteration.

LC-MS/MS Stable isotope labeling Internal standard

Matrix Effect Compensation: Deuterated vs. 13C-Labeled Internal Standards

A systematic comparative study of deuterated (2H) versus non-deuterated (13C/15N) SIL-IS for quantifying urinary biomarkers demonstrated that deuterated internal standards can produce significant quantitative bias due to differential matrix effects [1]. In head-to-head comparison, the deuterated IS generated analyte concentrations on average 59.2% lower than those obtained with 13C-labeled IS, with spike accuracy testing revealing a -38.4% negative bias for the deuterated IS versus no significant bias for 13C-labeled IS. Post-column infusion experiments confirmed that ion suppression experienced by the analyte and 13C-IS was not equally experienced by the deuterated IS due to retention time differences, directly explaining the biased results.

Matrix effects Ion suppression Bioanalytical method validation

Regulatory Suitability: Acedoben-d3 for ANDA Method Validation and Quality Control

Acedoben-d3 is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications for Acedoben commercial production [1]. The compound can be used as a reference standard with further traceability to pharmacopeial standards (USP or EP) available upon feasibility assessment [1]. In contrast, unlabeled Acedoben analytical standards (typically ≥98% purity by HPLC) lack the isotopic differentiation required for stable isotope dilution assays in regulatory bioequivalence and pharmacokinetic studies.

ANDA Method validation Quality control

Analytical Method Compatibility: Acedoben-d3 for Multi-Platform Quantitative Analysis

Acedoben-d3 is validated for use as an internal standard across multiple analytical platforms including NMR, GC-MS, and LC-MS . This multi-platform compatibility contrasts with alternative labeling strategies: 13C-labeled standards provide optimal performance in LC-MS but offer no advantage in NMR where 13C natural abundance is already 1.1%; deuterated standards enable 2H-NMR applications and provide distinct mass spectrometric signatures for both GC-MS and LC-MS platforms. Acedoben-d3 maintains the identical chemical structure to Acedoben (C9H9NO3) except for the three deuterium substitutions, ensuring identical extraction recovery and ionization efficiency under optimized conditions where co-elution is verified.

NMR GC-MS LC-MS Quantitative analysis

Recommended Applications of Acedoben-d3 Based on Quantitative Evidence


LC-MS/MS Quantification of Acedoben as Benzocaine Metabolite in Pharmacokinetic Studies

Acedoben-d3 serves as the optimal internal standard for quantifying Acedoben—the primary urinary metabolite of Benzocaine—in biological matrices (plasma, urine) during pharmacokinetic and bioequivalence studies [1]. The +3 Da mass shift provides unambiguous MS/MS differentiation from endogenous analyte while maintaining near-identical extraction recovery and ionization efficiency when co-elution is verified. This application leverages Acedoben-d3's specific labeling pattern for accurate metabolite quantification in drug metabolism studies, where deuterated internal standards are the established reference method [2].

Regulatory Method Validation and ANDA Submission Support for Acedoben-Containing Formulations

For pharmaceutical quality control laboratories supporting ANDA filings for Acedoben-containing drug products (including inosine acedoben dimepranol formulations), Acedoben-d3 provides regulatory-compliant characterization data with available USP/EP traceability [1]. The compound enables stable isotope dilution assays that meet ICH M10 bioanalytical method validation guidelines, where use of a stable isotope-labeled internal standard is strongly recommended for accurate quantification in complex biological samples [2].

Multi-Platform Quantitative Bioanalysis Requiring Cross-Platform Method Transfer

Research groups employing multiple analytical platforms (LC-MS for routine quantification, GC-MS for confirmatory analysis, and NMR for structural verification) benefit from Acedoben-d3's verified compatibility across all three platforms [1]. This multi-platform suitability eliminates the need to procure and validate separate internal standards for each instrument type, streamlining method transfer and reducing analytical variability introduced by using chemically distinct internal standards across platforms.

Folate Metabolism Research Requiring PABA Derivative Quantification

In folate metabolism studies where PABA derivatives including Acedoben serve as analytical targets or hydrolysis products, Acedoben-d3 enables accurate quantification via stable isotope dilution LC-MS/MS. While alternative 13C6-labeled PABA internal standards are established in clinical folate assays [1], Acedoben-d3 provides the acetylated derivative form specifically required for Acedoben quantification without requiring enzymatic deacetylation steps that introduce additional analytical variability. This application is supported by established methodologies using [13C6]pABA internal standards for whole blood folate analysis [1].

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